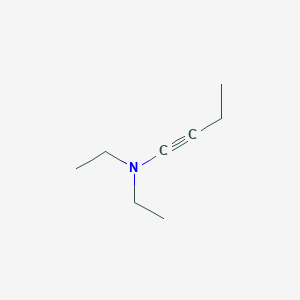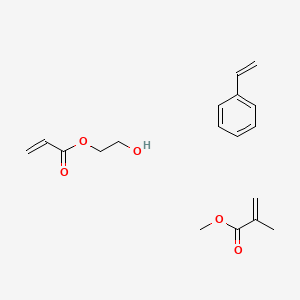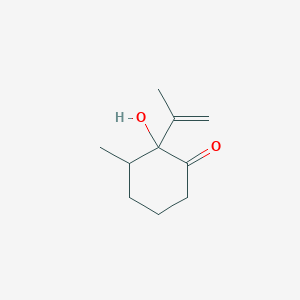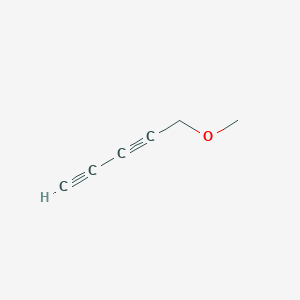
5-Methoxypenta-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypenta-1,3-diyne is an organic compound characterized by the presence of a methoxy group attached to a penta-1,3-diyne backbone. This compound is part of the larger family of diynes, which are known for their unique structural properties and reactivity. The presence of conjugated triple bonds in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypenta-1,3-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a haloalkyne in the presence of a copper(I) catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would likely involve optimizing the Cadiot-Chodkiewicz coupling for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypenta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Methoxypenta-1,3-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Its unique structural properties make it valuable in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-Methoxypenta-1,3-diyne exerts its effects is largely dependent on the specific reactions it undergoes. In general, the compound’s reactivity is driven by the presence of conjugated triple bonds, which can participate in various addition and cycloaddition reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the creation of more complex structures.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action are diverse and can include enzymes, receptors, and other biomolecules. For example, in bioconjugation applications, the compound may target specific amino acid residues in proteins, facilitating the formation of stable covalent bonds.
Comparison with Similar Compounds
Penta-1,3-diyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Hexa-1,3-diyne: Contains an additional carbon atom, which can influence its reactivity and physical properties.
3-Methoxypenta-1,4-diyne: The position of the methoxy group and the triple bonds differ, leading to variations in reactivity and applications.
Uniqueness: 5-Methoxypenta-1,3-diyne is unique due to the specific positioning of the methoxy group and the conjugated triple bonds. This configuration imparts distinct reactivity patterns and makes it particularly useful in synthetic chemistry and material science applications.
Properties
CAS No. |
42329-96-4 |
|---|---|
Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
5-methoxypenta-1,3-diyne |
InChI |
InChI=1S/C6H6O/c1-3-4-5-6-7-2/h1H,6H2,2H3 |
InChI Key |
QEYXWAXAOMNKHM-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


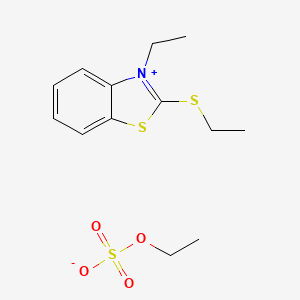
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)


![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
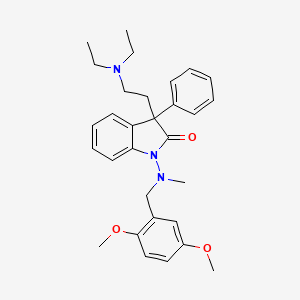
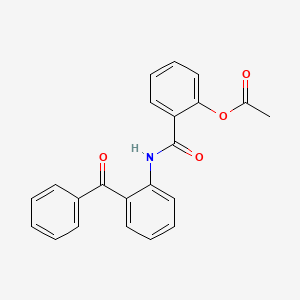
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
